molecular formula C18H10N2O4S2 B2964418 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 305376-86-7

4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No.: B2964418
CAS No.: 305376-86-7
M. Wt: 382.41
InChI Key: KJSPLWPBLSZNDF-YPKPFQOOSA-N
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Description

4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid (CAS: 305376-86-7) is a heterocyclic compound featuring a thiazolidinone core substituted with a 2-oxoindolin-3-ylidene group at position 5 and a benzoic acid moiety at position 3 (Figure 1). Its molecular formula is C₁₈H₁₀N₂O₄S₂, with a molecular weight of 382.42 g/mol .

Properties

IUPAC Name

4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4S2/c21-15-13(11-3-1-2-4-12(11)19-15)14-16(22)20(18(25)26-14)10-7-5-9(6-8-10)17(23)24/h1-8,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIUCUSXTBBRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid typically involves the reaction of isatin (2-oxoindoline) with thiazolidine derivatives under specific conditions. One common method includes the use of HClO4 as a catalyst to facilitate the reaction. The reaction is usually carried out in a green solvent to ensure environmental friendliness and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid is a chemical compound with the catalog ID L20148 and CAS number 305376-86-7 . AChemBlock offers this novel building block for research purposes .

Potential Applications in Scientific Research

Based on the search results, "this compound" is related to research on thioxothiazolidine derivatives, which have a range of biological activities:

  • Antimicrobial Activity: Thioxothiazolidine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria . Some compounds have exceeded the activity of ampicillin and streptomycin . Additionally, some derivatives have shown promising antifungal activity .
  • Inhibition of Enzymes: Thiazolidinone derivatives may act as inhibitors of E. coli Mur B and CYP51, which could explain their antibacterial and antifungal activity .
  • Anti-inflammatory and Antinociceptive Effects: Isatin derivatives, which are structurally related, have demonstrated anti-inflammatory and antinociceptive effects in animal models . They can reduce edema, leukocyte migration, and pain .
  • Versatile Building Blocks: These compounds can be used as building blocks for creating drug-like molecules with desired activity profiles . The combination of thiazolidinone rings with other heterocycles is a promising approach for developing new therapeutic agents .

Related Research

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives: Research has been done on the synthesis and evaluation of antimicrobial activity of these derivatives. Some compounds exhibited antibacterial activity exceeding that of ampicillin and streptomycin .
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-Carboxylate: These compounds have shown antibacterial activity against Gram-positive and Gram-negative bacteria, with some exceeding the activity of ampicillin and streptomycin by 10–50 fold . They also possess good to excellent antifungal activity .
  • Isatin Derivatives: These derivatives have demonstrated anti-inflammatory and antinociceptive effects .

Mechanism of Action

The mechanism by which 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolidinone Core

Compound 3d : 4-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid
  • Structure : Lacks the 2-oxoindolin-3-ylidene group at position 3.
  • Properties : Higher melting point (>270°C) and yield (89%) compared to the target compound, suggesting enhanced crystallinity due to reduced steric hindrance .
  • Activity: Reduced bioactivity compared to indolinone-containing analogs, highlighting the importance of the 2-oxoindolin-3-ylidene moiety for antimicrobial effects .
Compound 5h : (Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
  • Structure : Replaces 2-oxoindolin-3-ylidene with a methoxy-indole substituent.
  • Properties : Moderate yield (61%) and melting point (>270°C). The methoxy group improves solubility and membrane permeability .
  • Activity : Enhanced antifungal activity compared to the target compound, attributed to electron-donating methoxy groups stabilizing ligand-receptor interactions .

Variations in the Carboxylic Acid Side Chain

Compound 4a : (Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid
  • Structure : Acetic acid side chain instead of benzoic acid.
  • Properties : Lower molecular weight (318.36 g/mol), melting point (226–228°C), and higher yield (99%) .
  • Activity : Comparable antibacterial activity but reduced cytotoxicity, suggesting shorter side chains may improve therapeutic indices .
Compound 4f : (Z)-4-[5-(1-Methyl-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]butyric acid
  • Structure : Butyric acid chain increases hydrophobicity.
  • Properties : Melting point 245–247°C; longer chains may reduce aqueous solubility but enhance lipid bilayer penetration .

Heterocyclic Modifications

BML-260 (CAS: 101439-76-3) : 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
  • Structure : Benzylidene group replaces 2-oxoindolin-3-ylidene.
  • Properties: Molecular weight 341.4 g/mol; lower complexity but reduced anticancer activity compared to indolinone derivatives .
  • Activity: Primarily acts as a PPARγ agonist, whereas indolinone-containing analogs show broader antimicrobial effects .
Benzimidazole Derivatives : 5-(1H-Benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids
  • Structure: Benzimidazole replaces indolinone.
  • Properties: Higher thermal stability (melting points >250°C) but reduced antifungal potency, emphasizing the indolinone’s role in target specificity .

Chlorinated and Hydroxylated Derivatives

5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one
  • Structure: Chlorine at position 5 of indolinone and a hydroxyphenylimino group.
  • Properties : Increased electronegativity enhances reactivity in electrophilic substitution reactions.

Biological Activity

The compound 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with indole-based structures. The process can be summarized in the following steps:

  • Formation of Thiazolidinone Core : The initial step involves synthesizing the thiazolidinone backbone through the condensation of appropriate aldehydes and thioketones.
  • Introduction of Indole Moiety : The next step incorporates an indole derivative, enhancing the compound's biological profile.
  • Final Coupling : The final product is achieved by coupling with benzoic acid derivatives to yield the desired compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including our compound. For instance, compounds structurally similar to This compound have shown significant activity against various bacterial strains:

CompoundMIC (μM)MBC (μM)Target Strains
5d37.9–113.857.8–118.3MRSA, E. coli
5g248–372372–1240P. aeruginosa

These results indicate that the compound exhibits potent antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Activity

The compound has also been noted for its anti-inflammatory effects. In vivo studies demonstrated that it can reduce leukocyte recruitment during acute inflammatory responses, as evidenced by experiments in murine models . This suggests potential applications in treating conditions characterized by excessive inflammation.

The biological activity of This compound is believed to stem from its ability to inhibit specific enzymes and pathways involved in inflammation and microbial resistance. For example, it has been shown to inhibit carbonic anhydrase isoforms, which play a crucial role in various physiological processes .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against resistant bacterial strains, including MRSA and E. coli. The results indicated that compounds with structural similarities to our target compound exhibited lower MIC values compared to standard antibiotics .
  • Anti-inflammatory Studies :
    Research involving the administration of the compound in animal models demonstrated a significant reduction in inflammatory markers and leukocyte counts during acute peritonitis, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation of 3-formyl-indole-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one. A typical procedure involves refluxing equimolar amounts of the aldehyde and thiazolidinone in acetic acid with sodium acetate (1:1 molar ratio) for 2–5 hours . Optimization includes:

  • Solvent selection : Acetic acid is preferred for solubility and catalytic activity.
  • Temperature control : Reflux (~120°C) ensures efficient cyclocondensation.
  • Catalyst : Sodium acetate neutralizes acidic byproducts, improving yield (~60–70%) .
    Key characterization : IR (C=O stretch at 1700–1750 cm⁻¹), ¹H NMR (indole H-3 resonance at δ 8.2–8.5 ppm), and recrystallization in DMF/ethanol (1:2) for purity .

Q. How is the solubility and stability of this compound assessed for in vitro assays?

Methodological Answer:

  • Solubility : Tested in DMSO (primary solvent for biological assays), DMF, and aqueous buffers (pH 7.4). The compound is sparingly soluble in water but dissolves in DMSO at 10 mM .
  • Stability : Assessed via HPLC at 25°C over 48 hours. Degradation is monitored by tracking the parent peak (retention time ~12.5 min) under UV-Vis (λ = 254 nm). Stability in serum is evaluated by incubating with fetal bovine serum (37°C, 24 h) .

Q. What spectroscopic techniques are used to confirm the structure and tautomeric forms?

Methodological Answer:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.5 ppm) and quaternary carbons (C=O at ~170 ppm) resolve tautomerism between keto-enol and thione-thiol forms .
  • X-ray crystallography : Resolves the Z-configuration of the 2-oxoindolin-3-ylidene moiety and planar thiazolidinone ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For this compound, the LUMO is localized on the thioxothiazolidinone ring, suggesting reactivity with nucleophilic targets .
  • Molecular docking : Simulates interactions with kinases (e.g., EGFR) using AutoDock Vina. The benzoic acid group forms hydrogen bonds with Lys721, while the thioxothiazolidinone moiety engages in hydrophobic interactions .

Q. How do researchers resolve contradictions between in vitro anticancer activity and in vivo efficacy?

Methodological Answer:

  • NCI-60 screening : Initial in vitro activity (e.g., GI₅₀ = 1.2 µM against MCF-7 cells) may not translate in vivo due to poor pharmacokinetics. Strategies include:
    • Prodrug design : Esterification of the benzoic acid group to enhance membrane permeability .
    • Metabolic stability assays : Liver microsome testing identifies rapid oxidation of the thioxo group, prompting structural modification (e.g., methyl substitution) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Core modifications :

    Modification Biological Impact Reference
    Substituent at C-5 of indoleElectron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity (IC₅₀ reduced by 40%) .
    Replacement of thioxo with oxoDecreases activity (IC₅₀ increases from 1.5 µM to >10 µM) .
  • 3D-QSAR : CoMFA analysis identifies steric bulk at the benzoic acid position as critical for target binding (contour maps show 70% contribution) .

Q. How are mechanistic studies (e.g., apoptosis induction) conducted for this compound?

Methodological Answer:

  • Flow cytometry : Annexin V/PI staining confirms apoptosis in treated cells (e.g., 35% apoptotic cells at 5 µM).
  • Western blotting : Detects caspase-3 cleavage and PARP inactivation .
  • Mitochondrial membrane potential : JC-1 dye shows depolarization (shift from red to green fluorescence) .

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